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3,5-bis(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5782031
M. Wt: 250.29 g/mol
InChI Key: VBZSRNKUCQKBAA-UHFFFAOYSA-N
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Description

Significance of Five-Membered Heterocycles in Organic Chemistry

Five-membered heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within a five-atom ring, are of immense significance in organic chemistry. wisdomlib.org Their importance stems from their prevalence in natural products, pharmaceuticals, and biologically active molecules. numberanalytics.com The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties, including polarity and the capacity for hydrogen bonding, which can enhance a molecule's interaction with biological targets. mdpi.comnih.gov These rings are often considered "privileged structures" in medicinal chemistry because they can improve metabolic stability, solubility, and bioavailability when incorporated into drug candidates. mdpi.comnih.gov Furthermore, their versatile chemical reactivity makes them valuable intermediates in organic synthesis and for the development of novel materials like conducting polymers. numberanalytics.comfrontiersin.org

Overview of 1,2,4-Oxadiazole (B8745197) Isomers and Their Distinguishing Characteristics

Oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles with the molecular formula C₂H₂N₂O, containing one oxygen and two nitrogen atoms. nih.govwikipedia.org Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net

Isomer NameKey Characteristics
1,2,3-Oxadiazole Generally unstable, tending to ring-open to a diazoketone tautomer. wikipedia.org
1,2,4-Oxadiazole A stable ring system widely used in medicinal chemistry. It is a known bioisostere for ester and amide groups, enhancing metabolic stability. nih.govnih.govresearchgate.net It possesses both nucleophilic (at N4) and electrophilic (at C3 and C5) centers. chim.it
1,2,5-Oxadiazole Also known as furazan. The ring is susceptible to breaking. mdpi.com
1,3,4-Oxadiazole A stable and widely studied isomer, also used as a bioisostere and found in numerous biologically active compounds. nih.govresearchgate.net

The 1,2,4- and 1,3,4-isomers are the most extensively studied due to their stability and proven utility. researchgate.net The 1,2,4-oxadiazole ring is particularly distinguished by its role as a metabolically stable replacement for ester or amide functionalities in pharmacologically relevant molecules. researchgate.net This bioisosteric relationship, combined with its unique electronic properties and ability to participate in hydrogen bonding, makes it an attractive scaffold for drug design. nih.govnih.govnih.gov

Historical Context of 1,2,4-Oxadiazole Discovery and Early Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially referred to it as "azoxime". nih.govpsu.edu For several decades following its discovery, the scaffold received only sporadic attention in the chemical literature. psu.edu A significant resurgence of interest occurred in the 1960s, driven by research into the ring's peculiar tendency to undergo photochemical and thermal molecular rearrangements. nih.govchim.itpsu.edu In recent years, the rate of publications on 1,2,4-oxadiazoles has increased dramatically, fueled by the successful incorporation of this heterocycle into medicinal chemistry programs and the development of new materials. nih.govpsu.edu

Rationale for Investigating 3,5-Disubstituted 1,2,4-Oxadiazoles, with a Focus on Aryl Substituents

The investigation of 3,5-disubstituted 1,2,4-oxadiazoles is a prominent theme in modern heterocyclic chemistry. The substitution at the C3 and C5 positions allows for the systematic modification of the molecule's properties. The rationale for focusing on this substitution pattern, particularly with aryl groups, is multifaceted:

Structure-Activity Relationship (SAR) Studies: Attaching different aryl groups at the 3 and 5 positions allows chemists to probe how changes in steric and electronic properties affect biological activity. This is a fundamental strategy in drug discovery. rsc.org

Bioisosterism: The 1,2,4-oxadiazole core serves as a rigid and metabolically robust scaffold. nih.govresearchgate.net The attached aryl rings can mimic the spatial arrangement of other key pharmacophoric groups found in biologically active molecules.

Diverse Biological Targets: 3,5-Diaryl-1,2,4-oxadiazoles have been identified as a promising class of compounds with a wide spectrum of biological activities, including potential as apoptosis inducers and receptor antagonists. mdpi.comnih.gov This broad applicability encourages further exploration.

Synthetic Accessibility: The synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles is often straightforward due to the commercial availability of a wide range of substituted benzonitriles, amidoximes, and aroyl chlorides, which are common precursors. nih.govpsu.edu One-pot procedures and microwave-assisted syntheses have further improved the efficiency of creating diverse libraries of these compounds. nih.govnih.govmdpi.com

Scope and Objectives of Academic Inquiry into 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole

While extensive research exists for the broad class of 3,5-diaryl-1,2,4-oxadiazoles, the specific academic inquiry into this compound is part of a larger effort to understand structure-activity relationships within this class. The primary objectives for synthesizing and studying this particular compound can be inferred from research on its close analogs.

The core objective is to determine the effect of symmetric substitution with the 4-methylphenyl (p-tolyl) group. Research on related compounds, such as 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole, provides a baseline for comparison. sigmaaldrich.com The academic inquiry into the title compound would aim to answer several key questions:

How does the addition of a second methyl group at the para-position of the C5-phenyl ring influence the compound's physical properties, such as crystallinity, solubility, and melting point?

What are the compound's specific spectral characteristics (NMR, IR, MS) and how do they confirm its structure?

In the context of materials science, what are the liquid crystalline or photoluminescent properties of this symmetrically substituted molecule? Research into similar structures has explored these applications. researchgate.net

From a medicinal chemistry perspective, how does the symmetric electronic and steric profile of the two tolyl groups affect the compound's potential biological activity when compared to asymmetrically substituted or non-substituted analogs?

The synthesis of this compound is readily achievable through established protocols, such as the reaction of 4-methylbenzamidoxime with a 4-methyl-substituted acylating agent. nih.govresearchgate.net Its study serves as a crucial data point in the systematic exploration of the chemical space of 3,5-diaryl-1,2,4-oxadiazoles.

Research Findings on this compound and Related Compounds

Detailed research on the specific compound this compound is integrated within the broader study of 3,5-diaryl-1,2,4-oxadiazoles. Its properties are best understood by comparison with its chemical relatives.

Physicochemical Data

The table below presents key identifiers and calculated properties for the title compound and a closely related analog for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )InChIKey
This compound C₁₆H₁₄N₂O250.30N/A
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole C₁₅H₁₂N₂O236.27GZLTUHPTDPXMHI-UHFFFAOYSA-N sigmaaldrich.com
3-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole C₁₅H₁₁N₃O₃281.27CKUPBZFXOMREFB-UHFFFAOYAR chemsynthesis.com

Synthetic Approaches

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established. The title compound can be prepared using these general methods, which typically involve the cyclocondensation of an amidoxime (B1450833) with an acylating agent.

MethodReactantsTypical ConditionsAdvantages/Disadvantages
Amidoxime + Acyl Chloride 4-methylbenzamidoxime and 4-methylbenzoyl chlorideBase (e.g., pyridine (B92270), K₂CO₃), often refluxed in a suitable solvent like toluene (B28343). researchgate.netGenerally good yields, but acyl chlorides can be moisture-sensitive. researchgate.net
One-pot from Amidoxime + Ester 4-methylbenzamidoxime and methyl 4-methylbenzoateSuperbase medium (e.g., NaOH/DMSO) at room temperature. nih.govmdpi.comSimple purification; can have long reaction times and variable yields. nih.govmdpi.com
Microwave-Assisted Synthesis Amidoxime and ester/acyl chlorideSolvent-free or with a solid support (e.g., Al₂O₃), microwave irradiation. nih.govnih.govRemarkably short reaction times (minutes) and good yields. nih.gov
1,3-Dipolar Cycloaddition 4-methylbenzonitrile and a nitrile oxide derived from 4-methylbenzaldehyde (B123495) oximeOften requires vigorous conditions or a catalyst (e.g., Platinum(IV)) to overcome the low reactivity of the nitrile triple bond. nih.govresearchgate.netCan be limited by nitrile reactivity and potential side reactions like nitrile oxide dimerization. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B5782031 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSRNKUCQKBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,4 Oxadiazole Frameworks

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into methods that form the heterocycle from an amidoxime (B1450833) precursor and those that utilize alternative starting materials and reaction pathways.

The most prevalent route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step. lookchem.com This can be envisioned as a [4+1] cycloaddition, where the four-atom component (N-C-N-O) is provided by the amidoxime and the final carbon atom is supplied by the carboxylic acid derivative. chim.it

The reaction of an amidoxime, such as 4-methylbenzamidoxime, with a carboxylic acid, like 4-methylbenzoic acid, is a direct method for forming the O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov To facilitate this transformation, various coupling agents and conditions are employed.

Commonly used activating agents for the carboxylic acid include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as reagents like carbonyldiimidazole (CDI). chim.it The reaction is often performed at room temperature or elevated temperatures, depending on the specific substrates and reagents. chim.it For instance, the synthesis of 3-aryl-5-aryl-1,2,4-oxadiazoles has been achieved through the coupling of amidoximes and carboxylic acids using EDC. rjptonline.org

Coupling AgentTypical ConditionsReference
EDCRoom temperature to 110 °C, often with an additive like HOAt. acs.orgnih.gov
DCCVarious, often requires removal of dicyclohexylurea byproduct. chim.it
CDIRoom temperature or elevated temperatures. chim.itmdpi.com

One-pot procedures have been developed to streamline the synthesis of 1,2,4-oxadiazoles, avoiding the isolation of the O-acylamidoxime intermediate. A notable one-pot method involves the condensation of amidoximes with carboxylic acid esters. tcgls.comresearchgate.net This approach has been successfully applied to the synthesis of a variety of mono-, bis-, and tris-oxadiazoles in moderate to excellent yields. tcgls.com

A significant advancement in this area is the use of a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), which facilitates the reaction at room temperature. researchgate.netnih.gov This method is advantageous for its mild conditions and simple purification protocols. nih.gov For the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, this would involve reacting 4-methylbenzamidoxime with methyl 4-methylbenzoate in the presence of a strong base.

Base/Solvent SystemTemperatureKey AdvantagesReference
K₂CO₃Not specifiedConvenient one-pot synthesis. tcgls.com
NaOH/DMSORoom TemperatureMild conditions, simple purification. researchgate.netnih.gov
t-BuONa/DMANot specifiedEffective for specific ester substrates. nih.gov

The Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide, serves as an effective activator for carboxylic acids in the synthesis of 1,2,4-oxadiazoles. nih.govwikipedia.org This one-pot procedure involves the reaction of an amidoxime and a carboxylic acid in the presence of the Vilsmeier reagent. nih.govnih.gov The reagent activates the carboxylic acid, facilitating the O-acylation of the amidoxime, and subsequently promotes the cyclocondensation to the oxadiazole. nih.gov This method is highlighted by its good to excellent yields and the use of readily available starting materials. nih.gov The synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles has been reported using this approach. nih.govresearchgate.net

A novel and efficient synthesis of 1,2,4-oxadiazoles involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). nih.govfao.orgacs.orgacs.org This reaction proceeds through the interaction of arenes and nitriles, acting as nucleophiles, with cationic intermediates formed from the protonation of nitroalkenes in the superacidic medium. nih.govfao.org This method offers a general route to 1,2,4-oxadiazole derivatives with high yields, often in very short reaction times. nih.gov While this method is powerful, its reliance on a superacid necessitates the use of starting materials that are stable under such harsh conditions. nih.gov

Beyond the classical amidoxime routes, other pathways to the 1,2,4-oxadiazole core exist. One of the earliest methods involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itnih.gov However, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov

Another alternative is the oxidative cyclization of various precursors. For example, amidines and methylarenes can undergo a copper-catalyzed cascade reaction to form 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.gov Similarly, N-acyl amidines can be cyclized using N-bromosuccinimide (NBS) to afford 1,2,4-oxadiazoles in near-quantitative yields. nih.gov Electrochemical methods have also been developed for the dehydrogenative cyclization of N-benzyl amidoximes to generate 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org

PrecursorsKey Reagents/ConditionsProductReference
Nitrile Oxides and NitrilesPlatinum(IV) catalyst1,2,4-Oxadiazoles nih.gov
Amidines and MethylarenesCopper catalyst, mild conditions3,5-Disubstituted-1,2,4-oxadiazoles nih.gov
N-Acyl AmidinesNBS, room temperatureSubstituted 1,2,4-oxadiazoles nih.gov
N-Benzyl AmidoximesAnodic oxidation3,5-Disubstituted 1,2,4-oxadiazoles rsc.org

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, offering benefits such as reduced reaction times, improved yields, and cost-effectiveness. rsc.orgwjarr.com This methodology has been effectively applied to the synthesis of 1,2,4-oxadiazole derivatives.

One prominent method involves the reaction of amidoximes with carboxylic acids or their derivatives under microwave irradiation. For instance, 1,2,4-oxadiazoles can be synthesized rapidly from various carboxylic acids and amidoximes. acs.org A one-pot, two-step reaction involves the in-situ generation of a carboxylic acid chloride, followed by the addition of an amidoxime and a base like N,N-diisopropylethylamine (DIEA), which upon microwave heating at 150 °C for 15 minutes, yields the desired 1,2,4-oxadiazole in high yields. acs.org In many cases, the conversion has been reported as quantitative. acs.org

Another approach utilizes polymer-supported reagents combined with microwave heating, which facilitates a streamlined process for generating and purifying libraries of 1,2,4-oxadiazoles. acs.org For example, the HBTU/PS-BEMP protocol has proven effective for a range of amidoximes, providing good to excellent yields of the corresponding 1,2,4-oxadiazoles. acs.org Solvent-free conditions are also achievable; a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation yields 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

A novel strategy for constructing the 1,2,4-oxadiazole ring involves a silica-supported system under microwave irradiation. nih.gov In this process, 3-aryl-acryloyl chlorides react with benzamidoximes, and after the addition of silica (B1680970) gel, the solvent is removed. The subsequent cyclization is conducted under microwave irradiation (75 W, 105 °C), leading to the formation of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles with yields ranging from 50–80% in 5–45 minutes. nih.gov This method offers a fast and efficient pathway for the synthesis of these compounds. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

ReactantsConditionsProductYieldReference
Carboxylic Acids + AmidoximesPS-Carbodiimide/HOBt, Microwave3,5-Disubstituted-1,2,4-oxadiazolesVariable acs.org
Carboxylic Acids + AmidoximesHBTU/PS-BEMP, Microwave3,5-Disubstituted-1,2,4-oxadiazolesGood to Excellent acs.org
Amidoxime + Acid ChlorideDIEA, THF, Microwave, 150 °C, 15 min3,5-Disubstituted-1,2,4-oxadiazolesHigh acs.org
Benzamidoxime (B57231) + 3-Aryl-acryloyl chloridesK2CO3, DCM; then Silica gel, Microwave, 75 W, 105 °C, 5-45 min(E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles50-80% nih.gov
Nitriles + Hydroxylamine + Meldrum's acidsSolvent-free, Microwave3,5-Disubstituted 1,2,4-oxadiazolesGood to Excellent organic-chemistry.org

Ultrasound-Assisted Synthesis in 1,2,4-Oxadiazole Chemistry

Ultrasound irradiation, a technique known as sonochemistry, accelerates chemical reactions through the phenomenon of acoustic cavitation. nih.gov This green chemistry approach offers advantages such as shorter reaction times, high yields, and often milder reaction conditions compared to conventional methods. nih.govsemanticscholar.org

A facile and eco-friendly methodology for synthesizing spirooxindolo-1,2,4-oxadiazoles involves the [3+2] cycloaddition of aryl nitrile oxides and isatin (B1672199) Schiff bases under ultrasound irradiation at room temperature. semanticscholar.org This method provides good yields and shorter reaction times while avoiding the need for traditional column chromatography for purification. semanticscholar.org

Ultrasound has also been effectively used for the synthesis of 1,2,4-triazole (B32235) derivatives, a related class of heterocycles, suggesting its applicability to oxadiazole synthesis. nih.gov For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives was achieved in 39–80 minutes with yields of 65–80% using ultrasound, a significant improvement over conventional heating which required 10–36 hours. nih.gov Similarly, the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide under ultrasound irradiation resulted in high yields (81–93%). semanticscholar.org

A novel, low-solvent process for synthesizing 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives utilizes an ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a few drops of DMF, without the need for acidic or basic catalysts. nih.govproquest.com This method produces the target compounds in good to excellent yields with an easy workup. nih.govproquest.com

Table 2: Examples of Ultrasound-Assisted Heterocycle Synthesis

ReactantsConditionsProduct ClassYieldReference
Aryl nitrile oxides + Isatin Schiff basesUltrasound, Room Temperature, CHCl3Spirooxindolo-1,2,4-oxadiazolesUp to 85% semanticscholar.org
Aryl hydrazides + CS2Ultrasound, DMF (drops)5-substituted 1,3,4-oxadiazole-2-thiolsGood to Excellent nih.govproquest.com
Hydrazides + Cyanogen bromideUltrasound, Ethanol, K2CO31,3,4-Oxadiazol-2-amines81-93% semanticscholar.org

Synthesis of Symmetrical and Unsymmetrical 3,5-Diaryl-1,2,4-Oxadiazoles

The synthesis of 3,5-diaryl-1,2,4-oxadiazoles, which can be either symmetrical (the two aryl groups are identical) or unsymmetrical (the aryl groups are different), is a cornerstone of oxadiazole chemistry. These compounds are typically synthesized through the cyclization of O-acylamidoxime intermediates. chim.it

A common route involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acid chloride or an ester. nih.gov For unsymmetrical diaryl-1,2,4-oxadiazoles, a substituted benzamidoxime is reacted with a different substituted benzoic acid derivative. For symmetrical versions, the aryl groups on both the amidoxime and the acylating agent would be the same.

One-pot procedures have been developed to streamline this process. The Vilsmeier reagent, for example, can activate carboxylic acids for the O-acylation of amidoximes and subsequently catalyze the cyclocondensation of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring. nih.gov This reaction proceeds in good to excellent yields under mild conditions at room temperature. nih.gov

Another approach is the copper-catalyzed cascade reaction of amidines and methylarenes, which yields a wide range of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.gov The synthesis of unsymmetrical 3,5-diaryl-4H-1,2,4-triazoles, a structurally related class, has been achieved by reacting 4-amino-4H-1,2,4-triazoles with various aldehydes, highlighting the modularity of these synthetic strategies. tubitak.gov.tr

Targeted Synthesis of Bis-1,2,4-Oxadiazole Derivatives

Bis-1,2,4-oxadiazoles are molecules containing two 1,2,4-oxadiazole rings, which are of interest for their potential applications as functional materials. arkat-usa.org

A particularly effective method for the synthesis of bis-1,2,4-oxadiazole derivatives is the tandem Staudinger/aza-Wittig reaction. nih.govrawdatalibrary.netnih.gov This reaction sequence provides a simple, efficient, and scalable route to these complex molecules. nih.govnih.gov

In one synthetic route, a starting material like diaziglyoxime is treated with various isocyanates to produce diazioxalimides in high yield. nih.govnih.gov These intermediates then react with triphenylphosphine (B44618) (Ph3P) to generate iminophosphoranes via the Staudinger reaction. nih.govnih.gov Subsequent intramolecular aza-Wittig reaction, induced by heating, leads to the formation of the desired diamino derivatives of bis-1,2,4-oxadiazole in yields ranging from 72-92%. nih.govnih.gov

A one-pot variation of this synthesis has also been developed, where diaziglyoxime, triphenylphosphine, and isocyanates are reacted together in toluene (B28343) at 115 °C for 10 hours, affording the target bis-1,2,4-oxadiazoles in yields of 53-71%. nih.govbenthamdirect.com

Table 3: Synthesis of Bis-1,2,4-Oxadiazoles via Staudinger/Aza-Wittig Reaction

Starting MaterialsMethodProductYieldReference
Diaziglyoxime, Isocyanates, Ph3PTwo-step: 1) Formation of diazioxalimides. 2) Reaction with Ph3P and heating to 115°C.Diamino derivatives of bis-1,2,4-oxadiazole72-92% nih.govnih.gov
Diaziglyoxime, Isocyanates, Ph3POne-pot reaction in toluene at 115°C for 10h.Diamino derivatives of bis-1,2,4-oxadiazole53-71% nih.govbenthamdirect.com
Diazidoglyoxime esters, Ph3POne-pot reaction.Substituted bis-1,2,4-oxadiazolesGood arkat-usa.org

Stereoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules like substituted oxadiazoles (B1248032), ensuring the formation of the correct isomer.

Stereoselective Synthesis: The synthesis of monoterpene-based 1,2,4-oxadiazole derivatives provides an example of stereoselective synthesis. nih.gov Starting from α,β-unsaturated carboxylic acids derived from natural products like (−)-myrtenal, the 1,2,4-oxadiazole ring is formed in a two-step process. nih.gov The key steps involve coupling the carboxylic acid with an amidoxime, followed by a mild, TBAF-catalyzed ring closure of the O-acylated amidoxime intermediate. nih.gov Subsequent dihydroxylation of the α,β-unsaturated oxadiazoles with an OsO4/NMO system proceeds stereoselectively, yielding single diastereoisomers. nih.gov The chirality of the starting monoterpene directs the stereochemistry of the newly formed chiral centers. nih.gov

Regioselective Synthesis: Regioselectivity, which dictates the orientation of substituents on the heterocyclic ring, is often controlled by the synthetic route. The 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide is a classic [3+2] reaction to form the 1,2,4-oxadiazole ring. chim.it Alternatively, the reaction of an amidoxime with an acid derivative is considered a [4+1] approach. chim.it The choice of method determines the final position of the substituents. For example, starting from the same nitrile, the R1 group can be placed at the C(5) position via the 1,3-dipolar cycloaddition route or at the C(3) position via the amidoxime route. chim.it

In the context of [3+2] cycloaddition reactions, the regioselectivity can be controlled by using dipolarophiles with specific leaving groups. rsc.org For instance, in the synthesis of isoxazole-derived phosphonates, using vinylphosphonates with a leaving group in the α or β position allows for the controlled formation of either 3,5- or 3,4-disubstituted isoxazoles. rsc.org Similar principles can be applied to the synthesis of 1,2,4-oxadiazole-derived phosphonates from cyanophosphonates, where the reaction with nitrile oxides is highly regioselective. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR are essential for confirming the arrangement of the aromatic rings and the central oxadiazole core.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ symmetry. The two p-tolyl groups are chemically equivalent, meaning their corresponding protons will produce identical signals.

The aromatic protons on the two equivalent 4-methylphenyl rings typically appear as a pair of doublets. The protons ortho to the oxadiazole ring are expected to resonate at a downfield chemical shift (δ) compared to the protons meta to the ring, due to the electron-withdrawing nature of the heterocyclic system. Based on data for the closely related 3-(4-methylphenyl)-1,2,4-oxadiazole, the ortho protons (H-2'/H-6' and H-2''/H-6'') would likely appear around δ 8.03 ppm, while the meta protons (H-3'/H-5' and H-3''/H-5'') would appear further upfield, around δ 7.33 ppm. chemicalbook.com The coupling constant (J) for these doublets is typically in the range of 8.0 Hz.

The methyl (CH₃) protons on both p-tolyl groups are also equivalent and would appear as a single, sharp singlet. This signal is anticipated at approximately δ 2.45 ppm. chemicalbook.com The integration of the aromatic signals to the methyl signal would confirm a ratio of 8:6 (or 4:3), consistent with the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on data for 3-(4-methylphenyl)-1,2,4-oxadiazole) chemicalbook.com

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
~8.03Doublet~8.1Aromatic protons (H-2', H-6', H-2'', H-6'')
~7.33Doublet~8.1Aromatic protons (H-3', H-5', H-3'', H-5'')
~2.45SingletN/AMethyl protons (2 x CH₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, the spectrum would show a reduced number of signals compared to the total number of carbons. There would be one set of four signals for the equivalent aromatic carbons, one signal for the methyl carbons, and one signal for the two equivalent carbons of the oxadiazole ring.

The two carbons of the oxadiazole ring (C-3 and C-5) are chemically equivalent and are expected to resonate at a significant downfield shift, typically in the range of δ 165-175 ppm. scielo.br For instance, in 3,5-diphenyl-1,2,4-oxadiazole (B189376), these carbons appear at δ 175.7 and 168.9 ppm. scielo.br For 3-(4-methylphenyl)-1,2,4-oxadiazole, the corresponding carbons appear at δ 167.7 and 164.6 ppm. chemicalbook.com Therefore, a single peak representing both C-3 and C-5 is expected in this region.

The carbons of the p-tolyl groups would show four distinct signals: one for the ipso-carbon attached to the oxadiazole ring, one for the carbon bearing the methyl group, and two for the aromatic CH carbons. The methyl carbon signal is expected to appear upfield, around δ 21.5 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on data for related 3-aryl-1,2,4-oxadiazoles) chemicalbook.comscielo.br

Chemical Shift (δ ppm)Assignment
~172.0Oxadiazole carbons (C-3 & C-5)
~142.0Aromatic carbons (C-4' & C-4'')
~129.8Aromatic carbons (C-3', C-5', C-3'', C-5'')
~127.8Aromatic carbons (C-2', C-6', C-2'', C-6'')
~124.0Aromatic carbons (C-1' & C-1'')
~21.5Methyl carbons (2 x CH₃)

While one-dimensional NMR is often sufficient for a symmetric molecule like this compound, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unambiguous assignment. An HSQC experiment would correlate the proton signals directly to their attached carbon signals, confirming the assignments for the aromatic CH and methyl groups. An HMBC experiment would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity between the p-tolyl rings and the central oxadiazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the oxadiazole ring and the substituted phenyl groups.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: A series of weak to medium bands above 3000 cm⁻¹. ajchem-a.com

Aliphatic C-H Stretching: Bands corresponding to the methyl groups around 2925 cm⁻¹. chemicalbook.com

C=N Stretching: A strong absorption band characteristic of the oxadiazole ring, typically observed in the 1610-1640 cm⁻¹ region. chemicalbook.comscielo.br

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: Vibrations associated with the C-O-C linkage within the oxadiazole ring, often found in the 1100-1250 cm⁻¹ range.

Aromatic C-H Bending: Strong bands from out-of-plane bending for the para-substituted rings, typically around 820-840 cm⁻¹. scielo.br

Table 3: Predicted IR Absorption Bands for this compound (Based on data for related diaryl-1,2,4-oxadiazoles) chemicalbook.comscielo.br

Wavenumber (cm⁻¹)IntensityAssignment
> 3000Medium-WeakAromatic C-H Stretch
~2925MediumMethyl C-H Stretch
~1615StrongC=N Stretch (Oxadiazole Ring)
1400-1600Medium-StrongAromatic C=C Stretch
~1200StrongC-O-C Asymmetric Stretch
~830Strongpara-Substituted C-H Out-of-Plane Bend

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to a calculated mass of 250.1106.

Electron impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak is expected to be prominent. The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring. Key fragmentation pathways could include the loss of a p-tolyl nitrile (CH₃C₆H₄CN) or a p-tolyl isocyanate (CH₃C₆H₄NCO) fragment, leading to the formation of characteristic fragment ions. For other 3,5-diaryl-1,2,4-oxadiazoles, fragment ions corresponding to the aryl nitrile and aroyl cations are commonly observed. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. The spectrum of this compound in a solvent like THF or dichloromethane (B109758) is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions within the conjugated system formed by the phenyl rings and the oxadiazole core. tubitak.gov.tr Symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles show intense absorption maxima (λ_max) in the range of 300-350 nm. researchgate.net Similar diaryl oxadiazole systems typically exhibit intense absorption maxima around 300 nm. mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound (Based on data for related diaryl oxadiazoles) researchgate.netmdpi.com

Solventλ_max (nm)Type of Transition
Dichloromethane or THF~300-320π → π*

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

A typical crystallographic study would report key parameters such as the crystal system, space group, and unit cell dimensions. For instance, analysis of related oxadiazole structures often reveals systems such as monoclinic or triclinic. nih.govnih.gov The dihedral angles between the central 1,2,4-oxadiazole (B8745197) ring and the two flanking 4-methylphenyl (p-tolyl) rings would be a critical finding, indicating the degree of planarity or twist in the molecule. This information is crucial for understanding intermolecular interactions, such as pi-stacking or hydrogen bonding, which dictate the crystal packing.

Despite a thorough search, a published single-crystal X-ray diffraction study for this compound could not be located. Therefore, a data table of its crystallographic parameters cannot be provided.

Interactive Data Table: Crystallographic Data for this compound (Data not available in the searched literature)

ParameterValue
Chemical FormulaC₁₆H₁₄N₂O
Crystal SystemNot Reported
Space GroupNot Reported
Unit Cell Dimensions (a, b, c)Not Reported
Unit Cell Angles (α, β, γ)Not Reported
Volume (V)Not Reported
Dihedral Angle (Oxadiazole/Tolyl 1)Not Reported
Dihedral Angle (Oxadiazole/Tolyl 2)Not Reported

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Materials Science Contexts

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its decomposition temperature (Tdec), which is a key indicator of its suitability for applications in materials science where thermal robustness is required. rsc.org

The analysis provides a thermogram, a plot of mass versus temperature. From this, the onset temperature of decomposition and the temperature of maximum weight loss can be determined. The process can occur in a single step or multiple stages, providing insight into the decomposition mechanism. orientjchem.org The 1,2,4-oxadiazole ring is known to be a thermally stable heterocycle, often incorporated into polymers or energetic materials to enhance their thermal properties. rsc.orgresearchgate.net A TGA study would quantify this stability for the title compound.

However, no specific TGA data for this compound was found in the reviewed literature. Consequently, a detailed report on its thermal degradation profile cannot be generated.

Interactive Data Table: Thermal Analysis Data for this compound (Data not available in the searched literature)

ParameterValueConditions
Decomposition Temp (Tdec, Onset)Not ReportedNot Applicable
Temperature of Max. Weight LossNot ReportedNot Applicable
Percent Weight LossNot ReportedNot Applicable
AtmosphereNot ReportedNot Applicable

Material Science Applications of 1,2,4 Oxadiazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their strong fluorescence, high electron affinity, and excellent thermal stability, making them promising candidates for a range of optoelectronic applications. acs.org The specific substitution at the 3 and 5 positions of the oxadiazole ring significantly influences the mesomorphic and electronic properties of these materials. acs.org

Role as Electron-Transporting Materials (ETMs)

For instance, density functional theory (DFT) calculations on 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole have been employed to analyze its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.gov Such calculations are crucial in predicting the electron-transporting capabilities of a material. nih.gov The introduction of different substituents on the phenyl rings can significantly impact these energy levels and, consequently, the material's performance in an OLED device. nih.gov

Generally, for a material to function effectively as an ETM, it should possess a low-lying LUMO energy level to facilitate electron injection from the cathode and high electron mobility for efficient transport of electrons to the emissive layer. While qualitative statements suggest that 1,2,4-oxadiazole derivatives are promising ETMs, quantitative data for 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole is not specified in the searched scientific literature.

Application as Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating energy transfer to the phosphorescent dopant. An effective host material should possess a high triplet energy to prevent back energy transfer from the guest emitter, as well as balanced charge carrier transport properties. st-andrews.ac.uk

While there is extensive research on various oxadiazole derivatives as host materials for PhOLEDs st-andrews.ac.uksnu.ac.kr, specific studies detailing the application of This compound in this capacity are not prevalent in the reviewed literature. The suitability of a compound as a host is largely determined by its triplet energy level. For blue PhOLEDs, for instance, a host with a triplet energy of ≥2.7 eV is often required. nih.gov

Theoretical calculations on related oxadiazole structures can provide an estimation of their triplet energies. However, without experimental data for This compound , its efficacy as a host material in PhOLEDs remains speculative.

Non-linear Optical (NLO) Properties

The 1,2,4-oxadiazole ring is a key structural motif in the development of organic materials with non-linear optical (NLO) properties. These materials are of significant interest for applications in optical data storage, optical computing, and telecommunications. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting groups are connected by a π-conjugated system. The 1,2,4-oxadiazole ring can act as an effective electron-accepting or π-bridging unit within these chromophores.

While specific experimental NLO data for this compound is not extensively documented in publicly available literature, research on structurally similar 3,5-diaryl-1,2,4-oxadiazoles and other oxadiazole derivatives provides valuable insights into its potential NLO activity. Theoretical studies, often employing Density Functional Theory (DFT), are commonly used to predict the first hyperpolarizability (β), a key measure of a molecule's second-order NLO response.

Computational studies on non-symmetrical 1,3,4-oxadiazole (B1194373) derivatives have shown that extending the π-conjugated bridge and the nature of the terminal groups significantly influence the first hyperpolarizability (β(0)). sciensage.info For example, compounds with pyridyl end groups have been found to exhibit higher β(0) values than those with thiophene (B33073) end groups. sciensage.info One study reported a calculated β(0) of 24.0 × 10⁻³⁰ esu for a compound containing a 4-pyridyl end group, highlighting the impact of the acceptor group's strength. sciensage.info

The Z-scan technique is a common experimental method to measure the NLO properties of materials. ias.ac.in Studies on 1,3,4-oxadiazole derivatives have demonstrated their potential for optical limiting applications, where the transmission of light decreases with increasing laser intensity. ias.ac.in For example, a 1,3,4-oxadiazole derivative containing bromine showed a significant optical limiting effect when measured at 532 nm. ias.ac.in

Table 1: Calculated First Hyperpolarizability (β(0)) of Selected Oxadiazole Derivatives

CompoundStructureCalculated β(0) (x 10⁻³⁰ esu)Reference
Oxa-4-Py1,3,4-oxadiazole with a 4-pyridyl end group24.0 sciensage.info
Oxa-3-Py1,3,4-oxadiazole with a 3-pyridyl end group15.1 sciensage.info
Oxa-2-Tio1,3,4-oxadiazole with a 2-thiophenyl end group10.9 sciensage.info

Heat-Resistant Polymers

The incorporation of heterocyclic rings, such as the 1,2,4-oxadiazole moiety, into polymer backbones is a well-established strategy for creating high-performance, heat-resistant materials. The rigid and thermally stable nature of the oxadiazole ring contributes to polymers with high glass transition temperatures (Tg) and excellent thermal and oxidative stability. researchgate.netresearchgate.net Aromatic polyoxadiazoles are known for their application in thermally stable fibers and films. researchgate.net

Polymers containing the 3,5-diphenyl-1,2,4-oxadiazole (B189376) unit can be synthesized through polycondensation reactions. While specific data for polymers based solely on this compound are scarce, the thermal properties of related aromatic polyoxadiazoles provide a strong indication of their potential performance.

Thermogravimetric analysis (TGA) of various aromatic poly(1,3,4-oxadiazole)s demonstrates their high thermal stability, with 10% weight loss temperatures (T10) often exceeding 400°C in both nitrogen and air atmospheres. researchgate.netresearchgate.net For instance, a series of poly(arylene ether 1,3,4-oxadiazole)s showed T10 values above 440°C. researchgate.net The glass transition temperatures (Tg) of these polymers are also typically high, often in the range of 180-230°C, which is a direct consequence of the rigid polymer backbone imparted by the oxadiazole and aromatic units. researchgate.net The introduction of flexible ether linkages can improve solubility and processability without significantly compromising thermal stability. researchgate.net

The thermal stability of these polymers is attributed to the strong covalent bonds within the aromatic and heterocyclic rings. The degradation of poly(1,3,4-oxadiazole)s at elevated temperatures often involves the cleavage of the oxadiazole ring. researchgate.net

Table 2: Thermal Properties of Representative Aromatic Polyoxadiazoles

Polymer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Reference
Poly(arylene ether 1,3,4-oxadiazole)s188 - 226> 440 (in air) researchgate.net
Poly(1,3,4-oxadiazole)s with pendent pentadecyl chains92 - 103425 - 440 researchgate.net
Wholly aromatic polyester (B1180765) (PHQF)167> 370 scirp.org

This table provides data for various aromatic polymers containing oxadiazole or similar rigid aromatic structures to illustrate the expected thermal performance of polymers incorporating this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for 1,2,4-oxadiazole (B8745197) derivatives.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Frontier Orbital Energies for Oxadiazole Derivatives

Compound/Derivative Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Generic 1,2,4-Oxadiazole Anilines -6.2 to -6.5 -1.2 to -1.5 ~4.7-5.3
Designed Oxadiazole-based Dyes -4.89 -2.85 2.04

Note: Data is illustrative and derived from various substituted oxadiazole derivatives to show a typical range of values. researchgate.netnih.govnih.gov

DFT calculations are widely employed to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of newly synthesized compounds. Theoretical calculations for various 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated good correlation with experimental data. researchgate.net

For 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, DFT calculations could predict:

IR Frequencies: The characteristic vibrational modes of the 1,2,4-oxadiazole ring, such as C=N, N-O, and C-O stretching vibrations, as well as the vibrations associated with the p-tolyl substituents.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated to help assign the signals in experimental spectra. Studies on similar compounds have shown that computational shifts are highly compatible with experimental results. researchgate.net

These theoretical predictions are invaluable for confirming the molecular structure and understanding the electronic effects of the substituents on the heterocyclic core.

The way molecules interact with each other in the solid state is governed by a variety of noncovalent interactions. For diaryl-1,2,4-oxadiazoles, interactions such as π-π stacking, C-H···N, and C-H···π bonds are crucial in determining the crystal packing. nih.govresearchgate.net

DFT calculations, often combined with Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be used to identify and quantify these weak interactions. nih.govrsc.org For this compound, key interactions would include:

π-π Stacking: Interactions between the aromatic tolyl rings and the oxadiazole ring of adjacent molecules.

C-H···N/O Interactions: Hydrogen bonding between the methyl or aromatic C-H groups and the nitrogen or oxygen atoms of the oxadiazole ring.

Understanding these interactions is fundamental for crystal engineering and predicting the material properties of the compound. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For the 1,2,4-oxadiazole class of compounds, 3D-QSAR models have been developed to predict their efficacy as antibacterial agents or anticancer drugs. nih.goviaea.orgresearchgate.net

These models are built using a dataset of related 1,2,4-oxadiazole derivatives with known activities. The models identify key structural features (steric, electronic, hydrophobic) that are critical for activity. For a compound like this compound, a QSAR model could predict its potential biological activity based on its structural properties, guiding its prioritization for synthesis and testing. nih.gov Such analyses provide insights into how modifications to the phenyl rings, such as the position and nature of substituents, might enhance therapeutic effects. iaea.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. Numerous 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives have been the subject of docking studies to explore their potential as inhibitors of various enzymes. nih.govmdpi.combibliotekanauki.pl

For this compound, docking studies could be performed against relevant biological targets to predict its binding affinity and interaction patterns. Key interactions often observed for oxadiazole derivatives include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aryl (p-tolyl) rings can engage in hydrophobic and π-stacking interactions with nonpolar residues in the receptor's active site.

Table 2: Examples of Molecular Docking Studies on Oxadiazole Scaffolds

Oxadiazole Derivative Class Target Protein Key Interactions Observed
3,5-disubstituted-1,3,4-oxadiazoles Inducible Nitric Oxide Synthase (iNOS) Hydrogen bonds, hydrophobic interactions with active site residues. nih.gov
Oxadiazole-Benzimidazole Hybrids Epidermal Growth Factor Receptor (EGFR) Binding within the ATP binding site, interactions with key methionine residues. ekb.eg

These studies help rationalize biological activity data and provide a foundation for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the stability of ligand-receptor complexes. For flexible molecules like this compound, MD simulations can explore the rotational freedom of the phenyl rings relative to the central oxadiazole core.

In the context of drug design, MD simulations are often performed on a docked ligand-protein complex to assess its stability. mdpi.comnih.gov Studies on related oxadiazoles (B1248032) have used MD to confirm that the ligand remains stably bound within the active site and to analyze the persistence of key intermolecular interactions over the simulation time. nih.govnih.gov For instance, a study on the closely related 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole employed MD simulations to achieve an equilibrium structure for further analysis. nih.govresearchgate.net This type of analysis is crucial for validating docking results and understanding the dynamic nature of the binding.

Theoretical Insights into Luminescence Mechanisms (e.g., RISC rates)

Computational chemistry and theoretical studies offer profound insights into the electronic and photophysical properties of molecules like this compound, elucidating the mechanisms that govern their luminescence. While specific theoretical investigations into the Reverse Intersystem Crossing (RISC) rates for this exact compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar molecules provide a clear framework for understanding its potential luminescent behavior.

A pertinent example is the density functional theory (DFT) investigation conducted on a closely related derivative, 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole nih.govresearchgate.net. Such studies are fundamental in predicting and explaining the electronic structure, absorption, and emission properties of these compounds. DFT and its time-dependent extension (TD-DFT) are powerful tools for calculating the energies of the ground and excited states, including the lowest singlet (S1) and triplet (T1) states. The energy difference between these states (ΔEST) is a critical parameter in determining the likelihood of thermally activated delayed fluorescence (TADF), a process reliant on efficient RISC.

Theoretical approaches to understanding luminescence mechanisms in diaryl-1,2,4-oxadiazoles would typically involve the following computational steps:

Geometry Optimization: The first step is to determine the most stable molecular structure in both the ground (S0) and the first triplet (T1) excited states. This is crucial as the geometry of the molecule can change significantly upon excitation, which in turn affects the emission properties.

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. For luminescent materials, the nature of the HOMO-LUMO transition (e.g., π-π* or intramolecular charge transfer) provides initial insights into the photophysical properties.

Excited State Calculations: TD-DFT is employed to calculate the vertical excitation energies to various singlet and triplet states. This allows for the prediction of absorption and emission spectra. The energy of the S1 and T1 states are of particular importance for understanding luminescence.

Spin-Orbit Coupling (SOC) Calculations: The rate of intersystem crossing (ISC) and RISC is heavily influenced by the strength of the spin-orbit coupling between the singlet and triplet states involved. Theoretical calculations can quantify this coupling, providing a direct measure of the probability of these transitions.

Non-radiative Decay Rate Estimation: Computational methods can also be used to estimate the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence.

For a molecule like this compound, the torsional angles between the central oxadiazole ring and the peripheral methylphenyl groups would be a key structural parameter influencing its electronic properties. Theoretical studies would likely explore the potential energy surfaces of the ground and excited states as a function of these torsional angles to understand how molecular conformation affects the luminescence quantum yield and emission wavelength.

While explicit RISC rate data for this compound is not available, the computational framework described above is the standard approach to predict and understand such photophysical phenomena. The insights gained from theoretical studies on analogous compounds suggest that the electronic coupling between the oxadiazole core and the aryl substituents plays a dominant role in defining the excited state dynamics and the potential for efficient luminescence.

Interactive Data Table of Typical Computational Parameters in Luminescence Studies

ParameterDescriptionTypical Theoretical MethodRelevance to Luminescence
HOMO Energy Energy of the Highest Occupied Molecular Orbital.DFTIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.DFTIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.DFTCorrelates with the electronic excitation energy and influences the color of absorption and emission.
S1 Energy Energy of the first excited singlet state.TD-DFTDetermines the energy of the emitted photon in fluorescence.
T1 Energy Energy of the first excited triplet state.TD-DFTImportant for understanding phosphorescence and non-radiative decay pathways.
ΔEST (S1-T1 Gap) The energy difference between the first excited singlet and triplet states.TD-DFTA critical parameter for predicting the efficiency of Thermally Activated Delayed Fluorescence (TADF).
Spin-Orbit Coupling The interaction between the electron's spin and its orbital motion.DFT with SOC calculationsDetermines the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).
Oscillator Strength (f) A dimensionless quantity that expresses the strength of an electronic transition.TD-DFTA higher oscillator strength for the S0 → S1 transition indicates a higher probability of light absorption and emission.

Structure Property Relationships in 3,5 Bis 4 Methylphenyl 1,2,4 Oxadiazole Systems

Influence of Substituent Effects on Electronic Properties

In the case of 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole, the methyl groups are located at the para position of each phenyl ring. The methyl group is a well-known electron-donating group (EDG) due to hyperconjugation. This electron-donating character has a significant impact on the electronic properties of the molecule. The presence of EDGs generally leads to an increase in the HOMO energy level, while the effect on the LUMO energy level is less pronounced. This results in a smaller HOMO-LUMO energy gap compared to the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole (B189376). A smaller energy gap, in turn, influences the absorption and emission spectra of the compound, typically leading to a red-shift (a shift to longer wavelengths).

Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (NO2) or cyano (CN) groups on the phenyl rings would have the opposite effect. EWGs tend to lower both the HOMO and LUMO energy levels, but the stabilization of the LUMO is generally more significant. This leads to a smaller energy gap and can also result in a red-shift in the absorption and emission spectra. The magnitude of these shifts depends on the strength of the electron-donating or electron-withdrawing nature of the substituent. mdpi.com

Computational studies on related 3,5-disubstituted-1,2,4-oxadiazoles have provided insights into these substituent effects. For example, density functional theory (DFT) calculations on similar heterocyclic systems have shown a clear correlation between the electronic nature of the substituents and the resulting HOMO-LUMO gap. bohrium.com

Table 1: Predicted Influence of Substituents on the Electronic Properties of 3,5-Diaryl-1,2,4-Oxadiazoles

Substituent (at para-position)Electronic NatureExpected Effect on HOMOExpected Effect on LUMOExpected Effect on HOMO-LUMO Gap
-HNeutralReferenceReferenceReference
-CH₃Electron-donatingIncreaseSlight Increase/No ChangeDecrease
-OCH₃Strong Electron-donatingSignificant IncreaseSlight IncreaseSignificant Decrease
-NO₂Electron-withdrawingDecreaseSignificant DecreaseDecrease
-ClWeak Electron-withdrawingSlight DecreaseDecreaseSlight Decrease

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Correlation Between Molecular Structure and Optical Performance (e.g., Emission Wavelength, Quantum Yield)

The optical properties of this compound, such as its emission wavelength and photoluminescence quantum yield (PLQY), are intrinsically linked to its molecular structure. The 1,2,4-oxadiazole (B8745197) ring, in conjunction with the two p-tolyl groups, forms a conjugated system that is responsible for its photophysical behavior.

The emission wavelength is directly related to the HOMO-LUMO energy gap discussed in the previous section. As the electron-donating methyl groups decrease the energy gap, this compound is expected to emit at a longer wavelength (a red-shift) compared to its unsubstituted counterpart, 3,5-diphenyl-1,2,4-oxadiazole. The extent of this shift can be further modified by introducing different substituents. For instance, stronger electron-donating groups would likely lead to even longer emission wavelengths.

The quantum yield, which is a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure. It is influenced by factors that promote radiative decay (emission of light) over non-radiative decay pathways (such as vibrational relaxation or intersystem crossing). In some 1,3,4-oxadiazole (B1194373) systems, it has been observed that the presence of certain substituents, like para-dialkoxy groups adjacent to the oxadiazole ring, can lead to a reduction in quantum yield due to a repulsive interaction between the oxygen atoms, which prevents the molecule from achieving a planar excited state. rsc.org While this is a different isomer, it highlights the sensitivity of the quantum yield to subtle structural changes. For this compound, the methyl groups are not expected to introduce such significant steric hindrance or electronic repulsion, and thus a reasonably high quantum yield might be anticipated, a characteristic often seen in rigid, conjugated organic molecules.

Studies on other luminescent 1,2,4-oxadiazole derivatives have shown that they can be efficient emitters, particularly in the blue region of the spectrum. st-andrews.ac.uk The specific emission color and efficiency of this compound would need to be determined experimentally, but the general principles of molecular design for fluorescent materials suggest that it would be a promising candidate for optoelectronic applications.

Table 2: Expected Optical Properties of Substituted 3,5-Diaryl-1,2,4-Oxadiazoles

CompoundSubstituentExpected Emission WavelengthExpected Quantum Yield
3,5-diphenyl-1,2,4-oxadiazole-HShorter (Blue-shifted)High
This compound-CH₃Longer (Red-shifted)Potentially High
3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole-OCH₃Longer (Red-shifted)May be affected by steric/electronic factors
3,5-bis(4-nitrophenyl)-1,2,4-oxadiazole-NO₂Longer (Red-shifted)Potentially Lower due to charge transfer character

This table is illustrative and based on general photophysical principles of substituted aromatic compounds.

Impact of Substituent Position on Mesomorphic Behavior

The ability of a compound to form liquid crystalline phases, known as mesomorphic behavior, is highly dependent on its molecular shape and intermolecular interactions. For 3,5-disubstituted-1,2,4-oxadiazoles, the introduction of substituents and their positions on the phenyl rings can have a profound impact on their ability to self-organize into ordered, fluid phases. sbfisica.org.brscielo.br

The position of the substituents is crucial. The para-substitution in this compound maintains the linearity of the molecule. In contrast, if the methyl groups were in the ortho or meta positions, they would introduce a "kink" in the molecular structure, which would likely disrupt the packing efficiency required for the formation of stable mesophases. Studies on other 3,5-disubstituted-1,2,4-oxadiazoles have shown that even the position of a nitrogen atom in a substituent, such as a pyridine (B92270) ring, can significantly alter the transition temperatures and the type of mesophase observed. sbfisica.org.br

Furthermore, the introduction of flexible alkyl chains as substituents on the phenyl rings is a common strategy to induce and stabilize liquid crystalline behavior. While the methyl groups in this compound are short, longer alkyl or alkoxy chains would be expected to promote mesomorphism by increasing the aspect ratio of the molecule and enhancing anisotropic van der Waals interactions. The type of mesophase (e.g., nematic, smectic A, smectic C) is also influenced by the nature and length of these terminal chains. tandfonline.comresearchgate.net For instance, longer chains tend to favor the formation of more ordered smectic phases.

Structural Modifications for Tunable Applications in Material Science

The 1,2,4-oxadiazole scaffold provides a robust platform for the design of new materials with tailored properties for specific applications. By making strategic structural modifications to the core this compound structure, it is possible to tune its electronic, optical, and self-assembly characteristics.

One area of significant interest is the development of materials for organic light-emitting diodes (OLEDs). The electron-deficient nature of the 1,2,4-oxadiazole ring makes it a good electron-transporting moiety. By attaching hole-transporting groups to the this compound core, it is possible to create bipolar molecules that can efficiently transport both electrons and holes, a key requirement for efficient OLED emitters. Furthermore, the emission color can be tuned by varying the substituents on the phenyl rings, as discussed earlier. For example, introducing groups that extend the π-conjugation, such as vinyl or ethynyl (B1212043) groups, would lead to a further red-shift in the emission. tubitak.gov.trbeilstein-journals.org

In the field of liquid crystals, structural modifications can be used to control the type of mesophase and the temperature range over which it is stable. As mentioned, attaching flexible alkyl or alkoxy chains of varying lengths is a common approach. researchgate.net Another strategy is to introduce lateral substituents on the phenyl rings. These lateral groups can influence the intermolecular spacing and the rotational freedom of the molecules, which can be used to fine-tune the dielectric anisotropy and other physical properties of the liquid crystal material.

Furthermore, the 1,2,4-oxadiazole ring itself can be incorporated into larger, more complex molecular architectures such as polymers or dendrimers. researchgate.net This can lead to materials with enhanced thermal stability, improved film-forming properties, and novel collective phenomena arising from the macromolecular structure. For instance, polymers containing 1,2,4-oxadiazole units in the main chain have been investigated for their high thermal stability and luminescent properties. researchgate.net

Future Directions and Emerging Research Avenues for 3,5 Bis 4 Methylphenyl 1,2,4 Oxadiazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

One such approach that holds potential for adaptation to 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole is the two-step synthesis of analogous compounds like 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole. researchgate.net This method typically involves the initial formation of an amidoxime (B1450833) from a nitrile, followed by cyclization with an acylating agent. Future work could focus on optimizing catalysts and reaction conditions to improve yields and shorten reaction times for the synthesis of the symmetrical di-tolyl derivative.

Green chemistry principles are expected to heavily influence future synthetic strategies. nih.gov This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate the formation of 1,2,4-oxadiazole (B8745197) rings, leading to shorter reaction times and often higher yields. nih.govijpsjournal.com Additionally, the use of greener solvents and recyclable catalysts will be a key focus to enhance the sustainability of the synthesis process. The development of solid-phase synthesis techniques could also offer a streamlined and automatable route to this and related oxadiazoles (B1248032).

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Synthesis Increased efficiency, reduced wasteCatalyst optimization, improved yields
Microwave-Assisted Synthesis Rapid reaction times, higher yieldsGreener solvents, scalability
Green Catalysis Use of recyclable and non-toxic catalystsCatalyst design and recovery
Solid-Phase Synthesis Automation, simplified purificationLinker strategies, resin compatibility

Exploration of Advanced Optoelectronic Applications

The inherent electronic properties of the 1,2,4-oxadiazole ring, combined with the extended π-conjugation afforded by the tolyl substituents, make this compound a compelling candidate for advanced optoelectronic materials. researchgate.net Research in this area is expected to expand significantly, with a focus on applications in organic light-emitting diodes (OLEDs), liquid crystals, and other photonic devices.

In the realm of OLEDs, 1,3,4-oxadiazole (B1194373) derivatives have demonstrated excellent performance as electron-transporting and hole-blocking materials. tubitak.gov.truzh.ch Future studies will likely investigate the potential of the 1,2,4-oxadiazole isomer, specifically this compound, in similar roles. Its thermal stability and electron-deficient nature could lead to the development of highly efficient and durable OLED devices. Research will focus on characterizing its photophysical properties, such as fluorescence quantum yields and charge carrier mobilities, to fully assess its suitability for these applications. researchgate.netnih.gov

The structural rigidity and potential for liquid crystallinity of diaryl-1,2,4-oxadiazoles open up avenues for their use in liquid crystal displays (LCDs) and other responsive optical systems. rroij.comcardiff.ac.uk The mesomorphic behavior of homologous series of 3,5-(4-substituted phenyl)-1,2,4-oxadiazoles has been noted to exhibit nematic phases. researchgate.net Further investigation into the liquid crystalline properties of this compound, including its phase transition temperatures and electro-optical switching behavior, is a promising area of future research.

Integration into Complex Supramolecular Assemblies and Hybrid Materials

The nitrogen atoms within the 1,2,4-oxadiazole ring of this compound can act as coordination sites for metal ions, paving the way for its use as a ligand in the construction of complex supramolecular assemblies and hybrid materials. researchgate.netnih.gov This area of research is largely in its infancy but holds immense potential for the development of novel materials with tailored properties.

Future work will likely involve the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this oxadiazole as a building block. The rigid, linear nature of the molecule could be exploited to create porous materials with potential applications in gas storage, separation, and catalysis. The electronic properties of the oxadiazole ligand could also be harnessed to create photo- or electro-active hybrid materials.

Furthermore, the potential for this compound to engage in non-covalent interactions, such as π-π stacking and C-H···π interactions, as observed in the crystal structure of the related 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, suggests its utility in crystal engineering and the design of self-assembling systems. nih.gov Understanding and controlling these intermolecular forces will be crucial for the bottom-up fabrication of functional supramolecular architectures.

Continued Refinement of Computational Models for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), will continue to be an indispensable tool for predicting the properties and guiding the design of new materials based on this compound. While DFT studies have been performed on analogous compounds to investigate their electronic structure and optical properties, more focused computational work on this specific molecule is needed.

Future computational studies will likely aim to:

Accurately predict photophysical properties: This includes calculating absorption and emission spectra, determining HOMO-LUMO energy gaps, and predicting quantum yields to guide the development of new OLED emitters and other optoelectronic materials.

Model intermolecular interactions: Simulating the packing of molecules in the solid state to predict crystal structures and understand the forces driving supramolecular assembly.

Investigate charge transport properties: Calculating electron and hole mobilities to assess the potential of this compound in electronic devices.

Screen for new applications: Using computational methods to predict its suitability for a wider range of non-biological applications, such as in sensors or as a component in nonlinear optical materials.

By refining computational models and validating them against experimental data, researchers can accelerate the discovery and development of new materials with desired functionalities, reducing the need for extensive and time-consuming laboratory synthesis and testing.

Computational MethodPredicted PropertyRelevance to Future Research
Density Functional Theory (DFT) Electronic structure, HOMO-LUMO gapDesign of optoelectronic materials
Time-Dependent DFT (TD-DFT) Absorption and emission spectraPrediction of photophysical properties
Molecular Dynamics (MD) Crystal packing, self-assemblySupramolecular chemistry, materials design
Quantum Mechanics/Molecular Mechanics (QM/MM) Properties in complex environmentsModeling of hybrid materials

Investigation of Previously Unexplored Academic Applications (excluding biological/medicinal which are prohibited)

Beyond the more established avenues of optoelectronics and materials science, this compound presents opportunities for exploration in other academic fields. Its thermal stability, for instance, suggests potential applications in high-performance polymers and thermally resistant materials. The incorporation of this rigid, aromatic heterocycle into polymer backbones could enhance their thermal and mechanical properties.

Another intriguing, yet underexplored, area is its use in coordination chemistry beyond the formation of MOFs. The ligand properties of the 1,2,4-oxadiazole ring could be utilized to synthesize discrete metal complexes with interesting catalytic or photophysical properties. researchgate.net The specific electronic and steric environment provided by the di-tolyl substitution could lead to unique reactivity and coordination geometries.

Furthermore, the compound could serve as a model system for fundamental studies in physical organic chemistry. For example, investigations into its excited-state dynamics, photochemical reactivity, and the influence of substituents on its electronic structure could provide valuable insights into the behavior of this class of heterocyles. Its potential as a stationary phase in gas-liquid chromatography, an application explored for other oxadiazole-based liquid crystals, could also be an interesting avenue for academic inquiry.

Q & A

Advanced Research Question

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA emission upon ligand binding.
  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Molecular docking : Use AutoDock Vina to model interactions with targets like topoisomerase IIα or β-amyloid fibrils. For metal complexes, study DNA cleavage via agarose gel electrophoresis .

How to design regioselective synthesis routes for asymmetric 3,5-disubstituted-1,2,4-oxadiazoles?

Advanced Research Question
Employ orthogonal protecting groups or sequential coupling. For example, react 4-methylbenzamidoxime with 4-chlorobenzoyl chloride first, followed by deprotection and a second acylation. Use ²D NMR (HSQC, HMBC) to confirm regiochemistry. Microwave conditions improve selectivity by reducing side reactions .

What in silico tools are used to model the binding affinity of oxadiazole-based inhibitors to biological targets?

Advanced Research Question
Combine molecular dynamics (MD) simulations (AMBER/CHARMM) with free-energy perturbation (FEP) to calculate binding free energies. Use PyMOL for visualization and GROMACS for trajectory analysis. For β-amyloid binding, dock 3,5-diphenyl-1,2,4-oxadiazole derivatives into hydrophobic pockets and validate with surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.